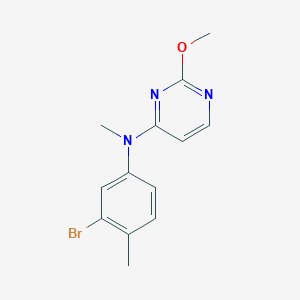![molecular formula C9H16O2 B2822314 (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2137099-53-5](/img/structure/B2822314.png)
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-oxabicyclo[222]octan-4-yl)methanol is an organic compound with a unique bicyclic structure It is characterized by a fused ring system containing an oxygen atom, making it part of the oxabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an epoxide.
Reduction: The precursor undergoes reduction using reagents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Methylation: The alcohol is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
- (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride
Uniqueness
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at a strategic position. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJNIXSANHEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
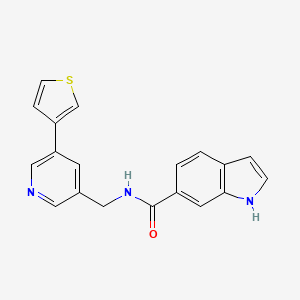
![4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822232.png)
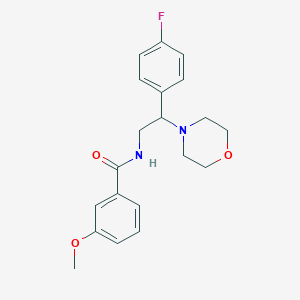
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2822234.png)
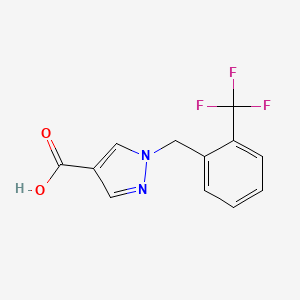
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2822236.png)
![1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide](/img/structure/B2822237.png)
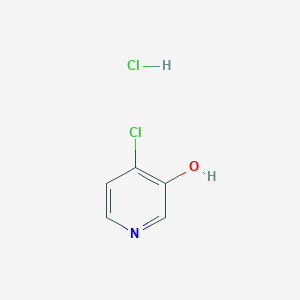
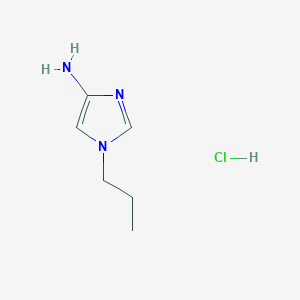
![3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2822247.png)
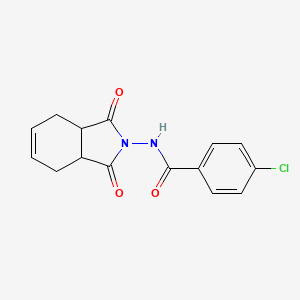
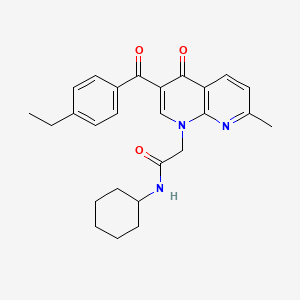
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2822251.png)
